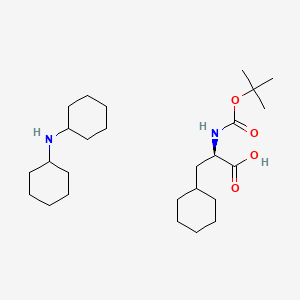

27072-45-3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

27072-45-3 is an organic compound with a wide range of uses in scientific research. It is a small molecule that has been studied extensively for its potential applications in both biochemical and physiological studies.

Applications De Recherche Scientifique

Cytométrie en flux

La fluorescéine isothiocyanate (FITC) est largement utilisée en cytométrie en flux pour le marquage des cellules, des protéines et des anticorps. Sa capacité à se lier de manière covalente aux groupes amine des biomolécules en fait une sonde fluorescente idéale pour l'identification et la quantification des populations cellulaires, des composants cellulaires et des biomarqueurs {svg_1}.

Immunocytochimie

En immunocytochimie, les conjugués FITC servent de marqueurs fluorescents pour la visualisation des protéines, des antigènes et d'autres molécules au sein des cellules. Cette application est cruciale pour l'étude des processus cellulaires et la compréhension des mécanismes de la maladie au niveau moléculaire {svg_2}.

Immunohistochimie

L'efficacité de fluorescence élevée de la FITC est mise à profit en immunohistochimie pour la coloration des sections de tissus. Elle aide à la détection des expressions spécifiques de protéines dans les tissus, contribuant au diagnostic et à la recherche sur diverses conditions pathologiques {svg_3}.

Microscopie à fluorescence

En tant que colorant fluorescent, la FITC est utilisée en microscopie à fluorescence pour la coloration des spécimens. Elle permet aux chercheurs d'observer la structure et la fonction des cellules, des tissus et des organites avec une grande spécificité et sensibilité {svg_4}.

Hybridation in situ en fluorescence (FISH)

En FISH, des sondes marquées à la FITC sont utilisées pour détecter et localiser la présence ou l'absence de séquences d'ADN spécifiques sur les chromosomes. Cette technique est largement utilisée en génétique, en recherche sur le cancer et en identification microbienne {svg_5}.

Marquage des protéines

La FITC réagit avec les amines primaires des protéines pour former des liaisons thiourée stables, ce qui en fait un choix populaire pour le marquage des protéines. Cette application est fondamentale dans l'étude des interactions, des structures et des fonctions des protéines {svg_6}.

Cartographie lymphatique en chirurgie

Une nouvelle application de la FITC est la cartographie lymphatique pendant les interventions chirurgicales. Elle permet une visualisation en temps réel des vaisseaux lymphatiques et des ganglions lymphatiques, ce qui est crucial pour des procédures telles que les biopsies des ganglions sentinelles et dans le traitement du lymphœdème {svg_7}.

Cinétique enzymatique

Des substrats marqués à la FITC sont utilisés pour étudier les réactions enzymatiques. Le changement de fluorescence lors du clivage du substrat par les enzymes permet un suivi en temps réel des vitesses de réaction, ce qui est essentiel pour comprendre les mécanismes enzymatiques et le développement de médicaments {svg_8}.

Mécanisme D'action

Target of Action

Fluorescein 5(6)-isothiocyanate (FITC), with the CAS number 27072-45-3 , is a derivative of fluorescein and is widely used to attach a fluorescent label to proteins . The primary targets of FITC are proteins, specifically at the primary amines (lysine side chains) .

Mode of Action

FITC interacts with its targets (proteins) via the isothiocyanate group . This group reacts with the amino terminal and primary amines in proteins, effectively tagging the biomolecule with a fluorescein moiety .

Biochemical Pathways

The biochemical pathways affected by FITC are those involving the proteins it labels. The labeling of proteins with FITC allows for the study of these proteins’ locations and functions within cells and tissues . This is particularly useful in applications including fluorescence microscopy, flow cytometry, western blotting, and ELISA .

Pharmacokinetics

It’s known that fitc is soluble in acetone and dmso , which could potentially impact its bioavailability

Result of Action

The result of FITC’s action is the creation of a fluorescent label on proteins . This allows for the visualization of these proteins under specific wavelengths of light . When excited by light at specific wavelengths (around 495 nm), FITC emits a bright green light (around 519 nm) .

Action Environment

FITC is sensitive to light, humidity, and heat . It should be stored under desiccating conditions at -20°C . Its fluorescent properties can be influenced by the pH of the solution it is in . Therefore, the action, efficacy, and stability of FITC can be influenced by environmental factors such as light, temperature, humidity, and pH.

Analyse Biochimique

Biochemical Properties

Fluorescein 5(6)-isothiocyanate plays a crucial role in biochemical reactions by forming covalent bonds with primary amines in proteins and other biomolecules. This interaction is facilitated by the isothiocyanate group, which reacts with amino terminal and primary amines. The resulting conjugates are highly fluorescent, allowing for the visualization and quantification of labeled biomolecules. Fluorescein 5(6)-isothiocyanate is commonly used to label antibodies, lectins, and other proteins, enabling the study of protein localization, interactions, and functions .

Cellular Effects

Fluorescein 5(6)-isothiocyanate has significant effects on various types of cells and cellular processes. By labeling proteins and other biomolecules, it allows researchers to track and visualize cellular components in real-time. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by providing insights into the spatial and temporal dynamics of these processes. For example, fluorescein 5(6)-isothiocyanate-labeled antibodies can be used to study the distribution and trafficking of specific proteins within cells .

Molecular Mechanism

The molecular mechanism of fluorescein 5(6)-isothiocyanate involves its ability to form covalent bonds with primary amines in proteins and other biomolecules. This binding interaction is facilitated by the isothiocyanate group, which reacts with amino terminal and primary amines. The resulting conjugates are highly fluorescent, allowing for the visualization and quantification of labeled biomolecules. Additionally, fluorescein 5(6)-isothiocyanate can inhibit or activate enzymes by modifying their active sites, thereby affecting their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fluorescein 5(6)-isothiocyanate can change over time due to its stability and degradation. This compound is relatively stable when stored at -20°C, but it can degrade over time when exposed to light and air. Long-term studies have shown that fluorescein 5(6)-isothiocyanate can have lasting effects on cellular function, including changes in protein localization and activity. Researchers must carefully control experimental conditions to ensure the accuracy and reproducibility of their results .

Dosage Effects in Animal Models

The effects of fluorescein 5(6)-isothiocyanate vary with different dosages in animal models. At low doses, this compound can be used to label specific proteins and track their distribution within tissues. At high doses, fluorescein 5(6)-isothiocyanate can exhibit toxic or adverse effects, including cell death and tissue damage. Researchers must carefully optimize the dosage to achieve the desired labeling without causing harm to the animals .

Metabolic Pathways

Fluorescein 5(6)-isothiocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modifying the activity of specific enzymes. For example, fluorescein 5(6)-isothiocyanate can inhibit proteolytic enzymes by binding to their active sites, thereby affecting protein degradation and turnover .

Transport and Distribution

Within cells and tissues, fluorescein 5(6)-isothiocyanate is transported and distributed through interactions with transporters and binding proteins. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, and organelles, depending on the nature of the labeled biomolecule. The distribution of fluorescein 5(6)-isothiocyanate can provide valuable insights into the spatial organization of cellular processes .

Subcellular Localization

The subcellular localization of fluorescein 5(6)-isothiocyanate is influenced by targeting signals and post-translational modifications of the labeled biomolecules. This compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum, Golgi apparatus, and mitochondria, depending on the nature of the labeled protein. The localization of fluorescein 5(6)-isothiocyanate can affect its activity and function, providing insights into the dynamics of cellular processes .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of compound '27072-45-3' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,5-Dimethylphenol", "Methyl isobutyrate", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Copper(II) sulfate pentahydrate", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: The reaction of 3,5-dimethylphenol with methyl isobutyrate in the presence of sulfuric acid and sodium hydroxide to form 3,5-dimethyl-4-(2-methylpropyl)phenol.", "Step 2: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenol with sodium nitrite and hydrochloric acid to form 3,5-dimethyl-4-(2-methylpropyl)phenyl nitrite.", "Step 3: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenyl nitrite with copper sulfate pentahydrate in the presence of sodium bicarbonate to form 3,5-dimethyl-4-(2-methylpropyl)phenyl carbamate.", "Step 4: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenyl carbamate with ethyl acetate in the presence of sodium hydroxide to form the final compound, '27072-45-3'." ] } | |

Numéro CAS |

27072-45-3 |

Formule moléculaire |

C21H11NO5S |

Poids moléculaire |

778.76 |

Pureté |

97%min |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.